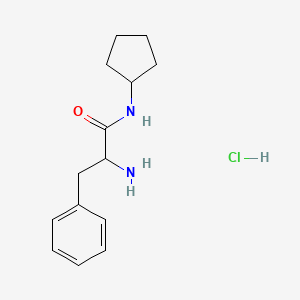

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride

描述

Chemical Identity: 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride (CAS: 1246172-70-2) is a substituted propanamide derivative with a cyclopentyl group attached to the amide nitrogen and a phenyl group at the β-position of the amino acid backbone. Its molecular formula is C₁₄H₂₁ClN₂O, and it is primarily used in industrial and scientific research applications, particularly in pharmaceutical and organic synthesis contexts .

属性

IUPAC Name |

2-amino-N-cyclopentyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKGISJIQZOLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-70-2 | |

| Record name | Benzenepropanamide, α-amino-N-cyclopentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride typically involves the reaction of 2-amino-3-phenylpropanoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of brominated or nitrated phenyl derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Weight : 240.73 g/mol

- CAS Number : 1246172-70-2

- IUPAC Name : 2-amino-N-cyclopentyl-3-phenylpropanamide; hydrochloride

- Appearance : Powder

The compound features a cyclopentyl group attached to a phenylpropanamide backbone, which contributes to its biological activity.

Medicinal Chemistry

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride is being explored for its role in developing novel therapeutic agents. Its structural similarity to known bioactive compounds suggests potential applications as:

- Mu Opioid Receptor Modulators : Research indicates that compounds like this one can modulate opioid receptors, which are critical in pain management. Studies have shown that derivatives exhibit varying affinities for these receptors, making them candidates for analgesic drug development .

Antimalarial Research

Recent studies have indicated that modifications of similar compounds can inhibit Plasmodium falciparum subtilisin-like serine protease (PfSUB1), a target for antimalarial drugs. The structure-activity relationship (SAR) studies demonstrate that lipophilic substitutions can enhance inhibitory potency against PfSUB1 while maintaining selectivity over human proteasomes . This suggests that this compound could be a valuable scaffold for designing new antimalarial agents.

Biochemical Research

The compound is utilized in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to influence protein function makes it a useful tool in studying:

- Enzyme Inhibition : As demonstrated in various assays, the compound's interaction with specific enzymes can provide insights into metabolic pathways and disease mechanisms.

Case Study 1: Mu Opioid Receptor Modulation

In a study involving the synthesis and evaluation of mu opioid receptor modulators, researchers synthesized several derivatives of this compound. They found that certain modifications significantly enhanced receptor affinity and selectivity, suggesting potential for developing safer analgesics with reduced side effects compared to traditional opioids .

Case Study 2: Antimalarial Activity

A research team focused on the design of PfSUB1 inhibitors based on the structure of this compound. Their findings revealed that specific substitutions at the P1 position improved selectivity and potency against PfSUB1 while minimizing off-target effects on human enzymes . This highlights the compound's versatility as a lead structure in drug discovery.

Table 1: Comparison of Mu Opioid Receptor Affinities

| Compound | IC50 (nM) | Selectivity Ratio (Human vs. Mu) |

|---|---|---|

| Compound A | 5.7 | 5.7 |

| Compound B | 9.3 | 3.8 |

| Compound C | 18.7 | 1905 |

This table illustrates the varying affinities of synthesized derivatives for mu opioid receptors, indicating the potential for selective analgesics.

Table 2: Inhibitory Potency Against PfSUB1

| Compound | IC50 (nM) | Selectivity (PfSUB1 vs H20S) |

|---|---|---|

| Compound D | 36.1 | 11.3 |

| Compound E | 13.0 | 12.3 |

This table summarizes the inhibitory potency of compounds derived from the original structure against PfSUB1, showcasing their potential as antimalarial agents.

作用机制

The mechanism of action of 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted propanamide derivatives. Below is a detailed comparison with five analogs, focusing on structural variations, physicochemical properties, and hazard profiles.

Table 1: Structural and Physicochemical Comparison

Key Observations :

Cyclopentyl vs. Cyclohexyl (CAS 68398-23-2) :

- The cyclopentyl analog has a smaller ring, reducing steric hindrance compared to the cyclohexyl derivative. This may improve binding efficiency in receptor-targeted applications .

- The cyclohexyl variant’s higher molecular weight (282.81 vs. 276.78 g/mol) could impact pharmacokinetic properties, such as diffusion rates .

Alkyl Chain Variations (CAS 934505-77-8) :

- The propyl-substituted analog exhibits a linear alkyl chain, increasing conformational flexibility. This may enhance interaction with hydrophobic binding pockets in biological systems .

However, this may reduce membrane permeability compared to the cyclopentyl derivative .

Heterocyclic Modifications (CAS 1246172-53-1) :

- The pyridinylmethyl substituent adds a nitrogen-containing aromatic ring, which could enable hydrogen bonding or π-π interactions in drug-receptor complexes .

Table 2: Hazard Profiles

Research and Application Insights

- Synthetic Utility : The cyclopentyl derivative’s balanced lipophilicity makes it a versatile intermediate for synthesizing polyamide polymers or small-molecule drugs .

- Safety Considerations : Cyclohexyl and propyl analogs pose higher irritation risks, necessitating stricter handling protocols compared to the cyclopentyl compound .

生物活性

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride, with the CAS number 1246172-70-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 240.75 g/mol

- Structure : The compound features a cyclopentyl group, an amine, and a phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- JAK Inhibition : Similar compounds have shown the ability to inhibit Janus kinases (JAK1 and JAK2), which play crucial roles in cytokine signaling pathways. This inhibition can lead to altered immune responses and reduced inflammation.

- Cell Signaling Modulation : The compound may modulate various biochemical pathways associated with cell growth, differentiation, and immune response through its interaction with specific receptors or enzymes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide production in macrophages, indicating anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces NO production in RAW 264.7 macrophages | |

| JAK Inhibition | Modulates immune response |

Research Insights

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the side chains significantly affect their potency against various biological targets. For example, compounds with longer alkyl chains exhibited enhanced anticancer activity compared to their shorter counterparts .

Another investigation highlighted the compound's potential as a therapeutic agent for inflammatory diseases by demonstrating its ability to suppress pro-inflammatory cytokine production in vitro.

常见问题

Q. What are the established synthetic routes for 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting an amino-propanamide precursor with cyclopentylamine under acidic conditions (e.g., HCl) forms the hydrochloride salt. Optimization involves adjusting reaction time, temperature, and stoichiometry. Polar aprotic solvents like DMF or THF improve solubility, while catalytic agents (e.g., HOBt/DCC) enhance coupling efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures high purity. Yield improvements (>75%) are achievable by controlling pH during salt formation and avoiding side reactions like over-alkylation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. For instance, the cyclopentyl group’s protons appear as multiplets (δ 1.5–2.5 ppm), while the phenyl group shows aromatic signals (δ 7.2–7.4 ppm). The amide proton resonates near δ 6.8–7.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v) to assess purity (>98%). Retention times and peak symmetry indicate impurities or degradation products .

- Mass Spectrometry (MS): ESI-MS in positive mode confirms the molecular ion peak [M+H] at m/z corresponding to the molecular formula (e.g., CHClNO) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC values using fluorogenic substrates (e.g., for proteases or kinases). For example, pre-incubate the compound with the enzyme, add substrate, and monitor fluorescence kinetics .

- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled antagonists) quantify binding affinity (K) in membrane preparations. Data normalization to controls (e.g., atropine for muscarinic receptors) ensures accuracy .

- Cell Viability Assays: MTT or resazurin-based tests in relevant cell lines (e.g., cancer or neuronal cells) assess cytotoxicity. Dose-response curves (0.1–100 µM) identify therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. To address this:

- Standardize Assay Protocols: Use identical buffer systems (e.g., pH 7.4 PBS), incubation times, and cell lines.

- Validate Compound Purity: Re-analyze batches via HPLC and elemental analysis to exclude impurities (e.g., residual solvents) as confounding factors .

- Meta-Analysis: Statistically compare datasets (e.g., using ANOVA) to identify outliers or systematic biases. Cross-validate results with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., GPCRs). Validate docking scores with free-energy perturbation (FEP) calculations .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with published IC data to predict novel analogs .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds over time .

Q. How should stability studies be designed to evaluate the compound under various storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the amide bond) .

- Solution Stability: Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze concentrations over 24–72 hours at 4°C and 25°C. Use LC-MS to detect oxidation or aggregation .

- Long-Term Storage: Store lyophilized powder at -20°C under argon. Conduct annual purity checks and compare with baseline data .

Q. What challenges arise in multi-step synthesis of analogs, and how can they be mitigated?

Methodological Answer:

- Intermediate Reactivity: Protect amine groups with Boc or Fmoc during functionalization of the phenyl ring. Deprotect with TFA/water (95:5) post-reaction .

- Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to ensure enantiopurity. Confirm configurations via X-ray crystallography or chiral HPLC .

- Scalability: Optimize exothermic reactions (e.g., Grignard additions) using flow chemistry to maintain temperature control and minimize side products .

Q. What considerations are critical for designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Dosing Route: Administer intravenously (IV) or orally (PO) to assess bioavailability. For IV, use saline solutions; for PO, suspend in 0.5% methylcellulose .

- Sampling Schedule: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze plasma via LC-MS/MS to determine C, T, and AUC .

- Tissue Distribution: Sacrifice animals at key timepoints, homogenize organs (liver, brain, kidneys), and quantify compound levels. Normalize to tissue weight and plasma concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。